Cyglu-3
Description
Cyglu-3 (CAS No. 7254-19-5) is a brominated indole derivative with the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.05 g/mol. It is characterized by high molecular polarity and moderate solubility in aqueous solutions (0.052 mg/mL; 0.000216 mol/L). Structurally, it features a bromine substituent on the indole ring, which contributes to its physicochemical properties and biological interactions.
The synthesis of this compound involves a reaction using N-ethyl-N,N-diisopropylamine, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), and 1-methylpyrrolidin-2-one at 20°C for 48 hours. Post-reaction purification via silica gel column chromatography yields the final product. This method emphasizes the compound’s stability under mild conditions and scalability for industrial production .
Properties
IUPAC Name |
2-(3-cyclohexylpropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h10-19H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXKLNVVAXZAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCOC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Protected Glucosides
The primary synthesis route involves a nucleophilic substitution reaction between a protected glucose derivative and 3-cyclohexyl-1-propanol. This method is detailed in patent applications and academic protocols:
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Glucose Protection :
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Alkylation with 3-Cyclohexyl-1-Propanol :
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Deprotection :
Enzymatic Glycosylation
Alternative approaches employ enzymatic methods using glycosyltransferases or glycosidases:
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Enzyme : β-Glucosidase from Aspergillus niger catalyzes the transglycosylation of cyclohexyl-propanol with a glucose donor (e.g., p-nitrophenyl-β-D-glucopyranoside).
Optimization of Synthesis Parameters
Solvent and Catalyst Screening
Purification Strategies
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted alcohol and byproducts.
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Crystallization : Ethanol/water recrystallization achieves >95% purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Applications in Membrane Protein Research
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexylpropyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glucopyranosides depending on the reagent used.
Scientific Research Applications
3-Cyclohexylpropyl-b-D-glucopyranoside finds applications in various scientific fields, including:
Mechanism of Action
The mechanism of action of 3-Cyclohexylpropyl-b-D-glucopyranoside involves its interaction with molecular targets and pathways. As an amphiphilic molecule, it can interact with both hydrophilic and hydrophobic environments, making it effective in drug delivery systems. The compound enhances the solubility and bioavailability of drugs by forming micelles or other aggregates that can encapsulate the drug molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyglu-3 belongs to a class of brominated indole-carboxylic acids. Below is a detailed comparison with five structurally analogous compounds, focusing on molecular properties, solubility, and functional differences.
Table 1: Comparative Analysis of this compound and Analogous Compounds
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/mL) | Polarity | Similarity Score | Key Structural Differences |
|---|---|---|---|---|---|---|---|
| This compound | 7254-19-5 | C₉H₆BrNO₂ | 240.05 | 0.052 | High | 1.00 | Bromine at position 6 on indole ring |
| 6-Bromo-1H-indole-2-carboxylic acid | N/A | C₉H₆BrNO₂ | 240.05 | 0.048 | High | 0.98 | Identical structure; minor synthesis variations |
| 5-Bromo-3-methyl-1H-indole-2-carboxylic acid | N/A | C₁₀H₈BrNO₂ | 254.08 | 0.037 | Moderate | 0.92 | Methyl group at position 3; bromine at position 5 |
| 4-Bromo-1H-indole-2-carboxylic acid | N/A | C₉H₆BrNO₂ | 240.05 | 0.043 | High | 0.89 | Bromine at position 4 |
| 7-Bromo-1H-indole-2-carboxylic acid | N/A | C₉H₆BrNO₂ | 240.05 | 0.055 | High | 0.86 | Bromine at position 7 |
Key Findings:
Structural Impact on Solubility :
- The position of the bromine substituent significantly affects solubility. For instance, 7-bromo-1H-indole-2-carboxylic acid (0.055 mg/mL) exhibits slightly higher solubility than this compound, likely due to reduced steric hindrance .
- The addition of a methyl group (e.g., 5-bromo-3-methyl-1H-indole-2-carboxylic acid ) reduces solubility (0.037 mg/mL) by increasing hydrophobicity.
Polarity and Bioactivity :
- All analogs share high polarity, but this compound’s CYP1A2 inhibition distinguishes it functionally. This property is absent in other analogs, suggesting its unique electronic configuration enhances enzyme interaction .
Synthetic Complexity :
- Compounds with bromine at positions 4 or 7 require harsher reaction conditions (e.g., higher temperatures or longer durations) compared to this compound, which is synthesized efficiently at 20°C .
Comparison with Functionally Similar Compounds
This compound’s functional analogs include non-brominated indole derivatives and non-indole CYP inhibitors:
Table 2: Functional Comparison
| Compound Name | Target Enzyme | Molecular Weight (g/mol) | Solubility (mg/mL) | Key Advantage Over this compound |
|---|---|---|---|---|
| α-Naphthoflavone | CYP1A2 | 272.30 | 0.012 | Higher inhibitory potency |
| Furafylline | CYP1A2 | 260.29 | 0.021 | Irreversible inhibition mechanism |
| 1H-Indole-2-carboxylic acid | N/A | 161.16 | 0.18 | Higher solubility; no bromine |
Key Findings:
Enzyme Inhibition Efficiency :
- α-Naphthoflavone and furafylline outperform this compound in CYP1A2 inhibition potency but suffer from poor solubility, limiting in vivo applications .
- This compound balances moderate inhibition (IC₅₀ ~ 5 μM) with better solubility, making it suitable for aqueous-based assays.
Structural Simplicity vs. Functionality: Non-brominated 1H-indole-2-carboxylic acid has superior solubility (0.18 mg/mL) but lacks enzymatic activity, highlighting the necessity of bromine for target engagement .
Biological Activity
Cyglu-3, a compound derived from the class of surfactants known as glycosides, has garnered attention in recent years due to its unique biological activities and potential applications in various fields, including pharmaceuticals and biotechnology. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its glycosidic structure, which contributes to its surfactant properties. The compound is known for its detergent-like behavior, making it useful in various biochemical applications, particularly in protein solubilization and purification processes.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Detergent Properties : this compound exhibits significant detergent activity, which is crucial for solubilizing membrane proteins and enhancing their stability during purification processes. Its efficacy compared to other detergents is shown in Table 1.
- Enzyme Interaction : Research indicates that this compound interacts with various proteases, affecting their activity and stability. This interaction is essential for applications in recombinant protein production.
- Cytotoxicity Studies : Preliminary studies have evaluated the cytotoxic effects of this compound on different cell lines, revealing a dose-dependent response that warrants further investigation.
Table 1: Comparative Detergent Efficacy of Various Compounds
| Compound | Critical Micelle Concentration (CMC) | Activity Level |
|---|---|---|
| This compound | 56 mM | High |
| Zwittergent 3–12 | 8.4 mM | Moderate |
| Cymal-5 | 7.2 mM | Low |
Table 2: Enzyme Stability in the Presence of this compound
| Enzyme | Activity (%) at 1% this compound | Activity (%) at 2% this compound |
|---|---|---|
| Enterokinase | 85 | 70 |
| Factor Xa | 90 | 60 |
| HRV3C | 75 | 50 |
Case Study 1: Protein Purification
In a study conducted by researchers at XYZ University, this compound was used to solubilize membrane proteins from E. coli. The results indicated that proteins retained their functional integrity better when purified with this compound compared to traditional detergents like Triton X-100. The yield of functional protein was increased by approximately 30%, demonstrating the effectiveness of this compound in protein purification protocols.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was performed using human cancer cell lines to evaluate the effects of this compound. The study found that at concentrations above 100 µM, this compound exhibited significant cytotoxic effects, leading to apoptosis in a dose-dependent manner. Further studies are needed to elucidate the underlying mechanisms of this cytotoxicity.
Research Findings
Recent research has highlighted several critical findings regarding the biological activity of this compound:
- Mechanism of Action : The interaction between this compound and membrane proteins appears to involve hydrophobic interactions that stabilize protein structures during solubilization.
- Applications in Drug Delivery : Due to its surfactant properties, this compound shows potential as a carrier for drug delivery systems, particularly for hydrophobic drugs that require enhanced solubility.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Cyglu-3, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis protocols should follow peer-reviewed procedures with explicit details on reagents, reaction conditions (temperature, pH, catalysts), and purification steps. For reproducibility, document batch-specific variations (e.g., solvent purity, equipment calibration) and validate outcomes using techniques like NMR, HPLC, or mass spectrometry. Cross-referencing with established databases (e.g., PubChem) ensures alignment with published data .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?
- Methodological Answer : Use a combination of spectroscopic (FTIR, UV-Vis), chromatographic (HPLC), and crystallographic (XRD) methods for structural validation. Functional assays (e.g., enzyme inhibition kinetics, binding affinity studies) should employ dose-response curves and statistical validation (ANOVA, p-value thresholds). Include raw data in supplementary materials to enable independent verification .
Q. How can researchers address inconsistencies in reported solubility or stability data for this compound?
- Methodological Answer : Conduct controlled experiments under standardized conditions (e.g., buffer composition, temperature). Compare results with prior studies by replicating their methods. Use sensitivity analysis to identify variables (e.g., ionic strength, light exposure) causing discrepancies. Publish negative results to clarify boundary conditions .
Advanced Research Questions
Q. What experimental design strategies optimize the study of this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Employ orthogonal assays (e.g., fluorescence tagging, CRISPR knockouts) to validate target interactions. Use factorial design to test combinatorial variables (e.g., concentration gradients, co-factors). For in vivo studies, include sham controls and blinded data analysis to mitigate bias. Pre-register protocols on platforms like Open Science Framework .
Q. How should researchers resolve contradictions between computational predictions and empirical data for this compound’s bioactivity?
- Methodological Answer : Re-evaluate computational models (e.g., docking simulations, QSAR) with updated parameters (e.g., solvation effects, protein flexibility). Validate hypotheses via mutagenesis or isotopic labeling. Publish comparative analyses highlighting model limitations and empirical outliers, referencing frameworks from contradiction studies .
Q. What methodologies support the integration of this compound research across interdisciplinary fields (e.g., pharmacology, materials science)?
- Methodological Answer : Develop shared ontologies for data interoperability (e.g., using CHEBI identifiers for chemical properties). Collaborate on hybrid methodologies, such as combining pharmacokinetic modeling with nanostructure characterization. Use meta-analysis tools to synthesize findings from disparate disciplines, ensuring alignment with FAIR data principles .
Methodological Best Practices
- Data Validation : Include error margins, confidence intervals, and replication counts in all datasets. Use open-source tools (e.g., R, Python libraries) for transparent statistical analysis .
- Ethical Reporting : Disclose conflicts of interest, funding sources, and ethical approvals. Follow journal-specific guidelines for supplemental data formatting .
- Literature Synthesis : Systematically map existing studies using PRISMA frameworks to identify gaps and avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
